Octahydro-1,1,3-trimethyl-1H-inden-5-ol
Description
Octahydro-1,1,3-trimethyl-1H-inden-5-ol is a bicyclic alcohol with a partially hydrogenated indene backbone. Its structure includes three methyl groups at positions 1, 1, and 3, and a hydroxyl group at position 3. While specific data on this compound are sparse in the provided evidence, structural analogs and related derivatives offer insights into its properties. For example, the stereoisomer (3aS,5S,7aR)-octahydro-1H-inden-5-ol has a molecular formula of C₉H₁₆O, a molecular weight of 140 Da, and a polar surface area of 20.2 Ų, suggesting moderate hydrophilicity . The fully hydrogenated indene core and methyl substituents likely confer stability and influence its solubility and reactivity.
Properties
CAS No. |
93777-74-3 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1,1,3-trimethyl-2,3,3a,4,5,6,7,7a-octahydroinden-5-ol |
InChI |
InChI=1S/C12H22O/c1-8-7-12(2,3)11-5-4-9(13)6-10(8)11/h8-11,13H,4-7H2,1-3H3 |
InChI Key |
KROBFAVVQSFTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C1CC(CC2)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,1,3-trimethyl-1H-inden-5-ol typically involves the hydrogenation of 1,1,3-trimethyl-1H-inden-5-one. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the ketone group into a hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Grignard Addition for Hydroxyl Group Functionalization
This reaction involves the nucleophilic addition of methyl magnesium bromide (MeMgBr) to octahydro-4,7-methano-inden-5-one, yielding 5-methyl-octahydro-4,7-methano-inden-5-ol.
| Parameter | Details |
|---|---|
| Reactants | Octahydro-4,7-methano-inden-5-one, MeMgBr (3 M in THF) |
| Conditions | 15–20°C initially, maintained at 30°C for 1 hour post-addition |
| Catalyst/Solvent | Tetrahydrofuran (THF) |
| Workup | Quenched with acetic acid (HOAc) and ice |
| Yield | 90% |
| Key Analytical Data | (CDCl, 500 MHz): δ 1.32 ppm (s, 3H, CH) |
This reaction demonstrates the compound’s ability to act as a ketone precursor, with subsequent reduction yielding the alcohol derivative .
Oxidation and Reduction Pathways
While direct oxidation/reduction data for octahydro-1,1,3-trimethyl-1H-inden-5-ol is limited, structural analogs suggest reactivity trends:
-
Oxidation : Likely forms ketones via agents like KMnO or CrO, though yields and conditions require empirical validation.
-
Reduction : LiAlH may reduce hydroxyl groups to alkanes, but steric hindrance from methyl groups could limit efficiency.
Substitution Reactions
Esterification or etherification at the hydroxyl group is plausible but not explicitly documented. Theoretical pathways include:
-
Ester Formation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine.
-
Ether Synthesis : Alkylation with alkyl halides under basic conditions.
Mechanistic Insights
-
Steric Effects : The 1,1,3-trimethyl groups create steric hindrance, slowing reactions at the hydroxyl group.
-
Catalytic Specificity : Rhodium catalysts preferentially target less hindered positions during hydroformylation .
These reactions underscore the compound’s versatility in synthetic organic chemistry, particularly in fragrance and pharmaceutical intermediate synthesis. Further studies are needed to explore its full reactivity profile, including enantioselective transformations.
Scientific Research Applications
Synthetic Routes
| Step | Description |
|---|---|
| 1 | Hydrogenation of 1,1,3-trimethyl-1H-inden-5-one |
| 2 | Use of Pd/C catalyst under high pressure |
| 3 | Purification through distillation or recrystallization |
Chemistry
Octahydro-1,1,3-trimethyl-1H-inden-5-ol serves as a building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in synthetic organic chemistry .
Biology
Research has indicated potential biological activities of this compound. Studies are exploring its interactions with enzymes and receptors, which could lead to new insights into metabolic pathways and enzyme mechanisms .
Medicine
The compound is being investigated for therapeutic properties including anti-inflammatory and antimicrobial effects. Preliminary studies suggest that it may interact with biological targets in ways that could be beneficial for treating various conditions .
Industry
In industrial applications, this compound is utilized in the production of fragrances and flavors due to its pleasant scent profile. Additionally, its role as a specialty chemical is being explored in various formulations .
Case Studies
Case Study 1: Biological Activity Investigation
A study focused on the biological activity of this compound revealed its potential to modulate enzyme activity. This was demonstrated through in vitro assays where the compound showed inhibitory effects on specific enzymes related to inflammation .
Case Study 2: Industrial Application in Fragrance Production
In the fragrance industry, this compound has been incorporated into various formulations. A comparative study highlighted its effectiveness as a scent enhancer in perfumes compared to traditional compounds .
Mechanism of Action
The mechanism of action of Octahydro-1,1,3-trimethyl-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2,3-Dihydro-3-(4′-hydroxyphenyl)-1,1,3-trimethyl-1H-inden-5-ol (Compound 1)
- Structure : Features a hydroxyphenyl group at position 3 and three methyl groups.
- Applications: Used as a chiral bisphenol precursor for polymers.
- Key Research : Lipase from Chromobacterium viscosum demonstrates high enantioselectivity (up to E = 33 ) for hydrolyzing diesters of this compound, enabling kinetic resolution for chiral synthesis .
- Comparison : The hydroxyphenyl group enhances rigidity and hydrogen-bonding capacity compared to the fully hydrogenated backbone of the target compound. This difference makes Compound 1 more suitable for polymer synthesis, while the target compound’s reduced aromaticity may favor applications in hydrophobic environments.
1H-Inden-5-ol,4,6-dicyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl
- Structure : Contains two cyclopentyl groups (positions 4 and 6) and four methyl groups.
- Properties : Higher molecular weight (326.52 g/mol ), lipophilicity (LogP = 8.1 ), and reduced polar surface area (20.2 Ų ) due to bulky substituents .
- Comparison : The cyclopentyl groups significantly increase steric hindrance and lipophilicity, making this compound less water-soluble than Octahydro-1,1,3-trimethyl-1H-inden-5-ol. Such properties may limit its use in aqueous-phase reactions but enhance bioavailability in lipid-rich systems.
Cyclocopacamphene Derivatives
- Structure: Octahydro-1,7a-dimethyl-5-isopropyl-1,2,4-metheno-1H-indene derivatives with complex stereochemistry .
- Comparison : The isopropyl and methyl substituents in cyclocopacamphene derivatives introduce greater stereochemical complexity compared to the target compound. This complexity is critical for biological activity, such as binding to olfactory or enzymatic receptors.
Octahydro-1H-indole-1-carboximidamide Hydrobromide
- Structure : An indole derivative with a hydrobromide salt and carboximidamide group.
- Applications : Explored in pharmaceuticals and agrochemicals due to its nitrogen-rich heterocycle .
- This distinction highlights divergent applications: indole derivatives in drug discovery vs. indenols in materials science.
Research Implications and Gaps
- Stereochemical Influence: The stereochemistry of octahydroindenols (e.g., (3aS,5S,7aR)-isomer ) is critical for enzymatic interactions and material properties but remains understudied for the target compound.
- Applications : Further studies are needed to explore the target compound’s utility in polymer science, catalysis, or pharmacology, leveraging its unique balance of hydrophobicity and hydroxyl functionality.
Biological Activity
Octahydro-1,1,3-trimethyl-1H-inden-5-ol, also known as a bicyclic monoterpene alcohol, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antioxidant, anti-inflammatory, and potential anticancer effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which contributes to its unique biological activities. The molecular formula is , indicating it contains a hydroxyl group that is essential for its interaction with biological systems.
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Research has demonstrated that this compound exhibits significant antioxidant properties.
In these assays, lower IC50 values indicate higher antioxidant capacity. The compound's ability to scavenge free radicals suggests it may help protect cells from oxidative damage.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vitro studies. It has been shown to inhibit key inflammatory mediators.
These findings support the compound's potential use in treating inflammatory conditions.
3. Anticancer Activity
Recent studies have explored the anticancer properties of this compound against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated notable cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.
Study on Essential Oils
A study investigating the essential oils containing this compound found that these oils exhibited strong antinociceptive and antioxidant activities. The essential oils were tested in various models and showed significant pain relief effects along with free radical scavenging capabilities .
In Vitro Toxicity Studies
Toxicological evaluations have indicated that while this compound shows promising biological activity, it also presents some toxicity concerns at higher concentrations. For instance, in repeated dose toxicity studies on rats, kidney and liver effects were noted but were deemed not relevant to human toxicity due to species differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
